1-Benzyl-5-oxopyrrolidine-2-carboxylic acid
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Overview
Description
1-Benzyl-5-oxopyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C12H13NO3 It is a derivative of pyrrolidine, featuring a benzyl group attached to the nitrogen atom and a carboxylic acid group at the second position of the pyrrolidine ring
Mechanism of Action
Target of Action
A related compound, 1-benzyl-5-oxopyrrolidine-2-carboximidamide, has been shown to exhibit protective activities against n-methyl-d-aspartic acid (nmda)-induced cytotoxicity . This suggests that 1-Benzyl-5-oxopyrrolidine-2-carboxylic acid may also interact with NMDA receptors.
Mode of Action
Based on the observed neuroprotective activities of related compounds, it is possible that this compound interacts with its targets, potentially nmda receptors, to mitigate cytotoxic effects .
Result of Action
Related compounds have been shown to exhibit neuroprotective activities, suggesting that this compound may also confer neuroprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-oxopyrrolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of benzylamine with 2-pyrrolidone in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a base such as sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of high-purity starting materials and precise control of temperature and pressure.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of benzyl-5-oxo-2-pyrrolidinecarboxylic acid derivatives.
Reduction: Formation of benzyl-5-hydroxy-2-pyrrolidinecarboxylic acid.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-5-oxopyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
- 1-Benzyl-5-oxopyrrolidine-2-carboxamide
- 1-Benzyl-5-oxopyrrolidine-2-carboxylate
- 1-Benzyl-5-oxopyrrolidine-2-carboximidamide
Comparison: 1-Benzyl-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific functional groups and their arrangement. Compared to similar compounds, it may exhibit different reactivity and biological activity. For instance, the presence of the carboxylic acid group can influence its solubility and ability to form hydrogen bonds, affecting its interactions with biological targets.
Properties
IUPAC Name |
1-benzyl-5-oxopyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-7-6-10(12(15)16)13(11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHLVDJRXGVGOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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